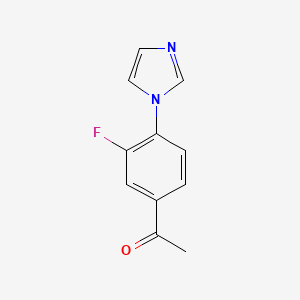

3'-Fluoro-4'-(1H-imidazol-1-YL)acetophenone

Übersicht

Beschreibung

3’-Fluoro-4’-(1H-imidazol-1-YL)acetophenone is a chemical compound that has been used in various scientific research . It is a derivative of 4’-(Imidazol-1-yl)acetophenone, which is a selective thromboxane synthesis inhibitor .

Molecular Structure Analysis

The molecular formula of 3’-Fluoro-4’-(1H-imidazol-1-YL)acetophenone is C11H9FN2O, and its molecular weight is 204.2 .Wissenschaftliche Forschungsanwendungen

1. Positron Emission Tomography Studies

3'-Fluoro-4'-(1H-imidazol-1-YL)acetophenone derivatives, like [4-18F]fluconazole, have been utilized in positron emission tomography (PET) studies. The synthesis of [4-18F]fluconazole involves Fieldel-Crafts acylation and a modified Schiemann reaction. This compound has been used to study the pharmacokinetics of fluconazole in animals (Livni et al., 1992).

2. Anti-oxidant, Anti-fungal, and Anti-leishmanial Activities

Novel compounds synthesized from 3'-Fluoro-4'-(1H-imidazol-1-YL)acetophenone, such as 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones, have shown promising anti-oxidant, anti-fungal, and anti-leishmanial activities. These findings highlight the potential pharmaceutical applications of these compounds (Hussain et al., 2009).

3. Antibacterial Properties

Derivatives of 3'-Fluoro-4'-(1H-imidazol-1-YL)acetophenone, such as 1,3,5-triaryl-4,5-dihydro-1H-pyrazole, have been synthesized and found to exhibit significant antibacterial activity against various bacterial strains. These findings suggest potential for developing new antibacterial agents from these compounds (Shingare et al., 2017).

4. Imaging Histamine H3 Receptors

Fluorinated derivatives, like 3-[1H-Imidazol-4-yl]propyl 4-fluorobenzyl ether (fluoroproxyfan), have been synthesized for clinical PET studies to image histamine H3 receptors. This underlines its potential use in neurological and psychiatric research (Iwata et al., 2000).

5. Fluorescent Properties for OLED Applications

Compounds based on 3'-Fluoro-4'-(1H-imidazol-1-YL)acetophenone have been studied for their potential in organic light-emitting diode (OLED) applications. The synthesized fluorophores exhibit high fluorescence quantum yield and good thermal stability, making them promising candidates for OLEDs (Muruganantham et al., 2019).

6. Synthesis of Novel Antifungal Compounds

Recent research has focused on the synthesis of novel compounds like (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one, showing potential for antifungal applications against pathogens like Aspergillus fumigatus (Takaki & Ashburn, 2022).

Safety and Hazards

While specific safety and hazard information for 3’-Fluoro-4’-(1H-imidazol-1-YL)acetophenone is not available, it’s worth noting that 4’-(Imidazol-1-yl)acetophenone, a related compound, is known to cause serious eye irritation, skin irritation, and may cause respiratory irritation. It is also harmful if swallowed .

Wirkmechanismus

Target of Action

It’s structurally similar compound, 4’-(imidazol-1-yl)acetophenone, is known to be a selective thromboxane synthesis inhibitor .

Mode of Action

Based on the known action of 4’-(imidazol-1-yl)acetophenone, it can be inferred that it might inhibit the synthesis of thromboxane, a type of eicosanoid that plays a role in vasoconstriction and platelet aggregation .

Biochemical Pathways

If it acts similarly to 4’-(imidazol-1-yl)acetophenone, it may influence the eicosanoid synthesis pathway, specifically inhibiting the production of thromboxane . This could potentially affect various physiological processes, including inflammation and blood clotting.

Result of Action

If it acts similarly to 4’-(imidazol-1-yl)acetophenone, it might lead to a decrease in thromboxane levels, potentially affecting platelet aggregation and vasoconstriction .

Eigenschaften

IUPAC Name |

1-(3-fluoro-4-imidazol-1-ylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O/c1-8(15)9-2-3-11(10(12)6-9)14-5-4-13-7-14/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWQLFTQZFDYLBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)N2C=CN=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20651432 | |

| Record name | 1-[3-Fluoro-4-(1H-imidazol-1-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Fluoro-4'-(1H-imidazol-1-YL)acetophenone | |

CAS RN |

870838-82-7 | |

| Record name | 1-[3-Fluoro-4-(1H-imidazol-1-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(Isopentyloxy)benzyl]-3,5-dimethylaniline](/img/structure/B1437081.png)

![5-Bromo-7-methyl-2,3-dihydrofuro-[2,3-f][1,4]benzodioxine-8-carboxylic acid](/img/structure/B1437085.png)

![1-[4-(2-Acetyl-4-fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B1437093.png)

![3-Amino-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B1437095.png)

![3-[Benzyl(methyl)amino]propanohydrazide](/img/structure/B1437100.png)